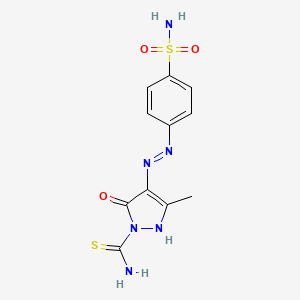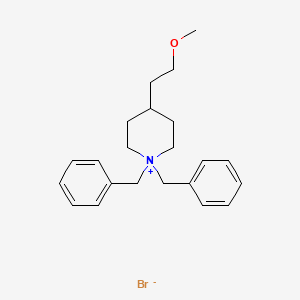![molecular formula C25H32N2O4 B12452673 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a phenoxy group and a benzoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 2-amino-3H-1,3-benzoxazole under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole moiety can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole compounds.
Wissenschaftliche Forschungsanwendungen
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and benzoxazole moiety can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide
- 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-5-yl)acetamide
- 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-7-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzoxazole ring, which can influence its binding affinity and selectivity towards molecular targets. This distinct structure may result in different biological activities and applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C25H32N2O4 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide |
InChI |
InChI=1S/C25H32N2O4/c1-7-24(3,4)16-9-12-20(18(13-16)25(5,6)8-2)30-15-22(28)26-17-10-11-19-21(14-17)31-23(29)27-19/h9-14H,7-8,15H2,1-6H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
AHACRLQDNSGBIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)O3)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)
![2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B12452633.png)


![4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol](/img/structure/B12452642.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452648.png)

![3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452655.png)

